molecular formula C27H23BrN2O4 B409180 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409180
M. Wt: 519.4g/mol
InChI Key: NUVKTOXRCOATKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and a hexahydrobenzo[b][1,4]benzodiazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole, followed by coupling with 4-methoxyphenyl derivatives under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled environments to facilitate the complex reactions required for synthesis .

Chemical Reactions Analysis

Types of Reactions

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, sodium tert-butoxide, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application .

Properties

Molecular Formula

C27H23BrN2O4

Molecular Weight

519.4g/mol

IUPAC Name

6-(6-bromo-1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H23BrN2O4/c1-32-17-8-6-15(7-9-17)16-10-22-26(23(31)11-16)27(30-21-5-3-2-4-20(21)29-22)18-12-24-25(13-19(18)28)34-14-33-24/h2-9,12-13,16,27,29-30H,10-11,14H2,1H3

InChI Key

NUVKTOXRCOATKA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5Br)OCO6)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5Br)OCO6)C(=O)C2

Origin of Product

United States

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